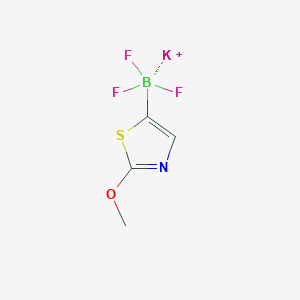
2-Hydroxy-cyclopent-1-enecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-cyclopent-1-enecarbonitrile is an organic compound with the chemical formula C6H7NO. It is a derivative of cyclopentene, featuring a hydroxyl group and a nitrile group attached to the cyclopentene ring.
準備方法
Synthetic Routes and Reaction Conditions
One of the notable methods for synthesizing cyclopent-1-enecarbonitriles, including 2-Hydroxy-cyclopent-1-enecarbonitrile, involves a tandem Giese/Horner-Wadsworth-Emmons (HWE) reaction. This method is initiated by visible light in the presence of a photoredox catalyst such as fac-Ir(ppy)3. The reaction proceeds under mild conditions, forming new carbon-carbon bonds through a combination of radical and polar processes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of the tandem Giese/HWE reaction can be scaled up for industrial applications. The use of photoredox catalysis and visible light makes this method potentially suitable for large-scale production, provided that the reaction conditions are optimized for efficiency and yield .
化学反応の分析
Types of Reactions
2-Hydroxy-cyclopent-1-enecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-cyclopent-1-enecarbonyl cyanide.
Reduction: Formation of 2-hydroxy-cyclopent-1-enecarbonyl amine.
Substitution: Formation of various substituted cyclopent-1-enecarbonitriles depending on the nucleophile used.
科学的研究の応用
2-Hydroxy-cyclopent-1-enecarbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Hydroxy-cyclopent-1-enecarbonitrile depends on the specific reactions it undergoes. For example, in the tandem Giese/HWE reaction, the photoredox catalyst facilitates the formation of radical intermediates, which then participate in polar reactions to form new carbon-carbon bonds. The hydroxyl and nitrile groups can also interact with various molecular targets, influencing the compound’s reactivity and potential biological activity .
類似化合物との比較
Similar Compounds
Cyclopent-1-enecarbonitrile: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
2-Hydroxy-cyclopent-1-enecarboxylic acid: Contains a carboxyl group instead of a nitrile group, leading to different reactivity and applications.
2-Hydroxy-cyclopent-1-enecarbonyl chloride: Contains a chloride group, making it a useful intermediate for further chemical transformations.
Uniqueness
2-Hydroxy-cyclopent-1-enecarbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
特性
IUPAC Name |
2-hydroxycyclopentene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-4-5-2-1-3-6(5)8/h8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGIHTZTXKDEPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B8004909.png)













